2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Description
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a dioxane ring, a tert-butyl group, and an ethoxyphenyl group
Properties
IUPAC Name |
2-tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-21-13-9-7-12(8-10-13)11-14-15(19)22-18(5,17(2,3)4)23-16(14)20/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFSNCFQTBWNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with a suitable dioxane derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-N-(2-ethoxyphenyl)benzamide: Shares the ethoxyphenyl group but differs in the overall structure.
2,5-Di-tert-butyl-4-methoxyphenol: Contains tert-butyl groups and a methoxyphenyl group, but lacks the dioxane ring.
Uniqueness
2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring with tert-butyl and ethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
